molecular formula C18H22N2O3S B7688147 N-(3,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide

N-(3,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide

Cat. No. B7688147
M. Wt: 346.4 g/mol
InChI Key: YHUWZMOGMNNUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide, commonly known as DCMF, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields such as medicine and agriculture. DCMF belongs to the class of sulfonamide compounds and is known for its antimicrobial, antifungal, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of DCMF is not fully understood. However, it is believed to work by inhibiting the synthesis of folic acid, a key component required for the growth and survival of microorganisms. DCMF is also believed to inhibit the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and physiological effects:
DCMF has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various microorganisms, including bacteria and fungi. DCMF has also been found to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCMF is its broad-spectrum antimicrobial activity, making it a potential candidate for the treatment of a wide range of infections. However, one of the limitations of DCMF is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on DCMF. One area of interest is the development of new derivatives of DCMF with improved efficacy and reduced toxicity. Another area of interest is the potential use of DCMF in the treatment of inflammatory diseases such as arthritis. Finally, further research is needed to fully understand the mechanism of action of DCMF and its potential applications in various fields.

Synthesis Methods

DCMF can be synthesized through the reaction between 3,4-dichloroaniline and N-methyl-4-methylbenzenesulfonamide in the presence of acetic anhydride and triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to DCMF through hydrolysis.

Scientific Research Applications

DCMF has been extensively studied for its potential applications in the field of medicine. It has been found to possess antimicrobial properties and has been shown to be effective against various bacterial and fungal strains. In addition, DCMF has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-5-7-17(8-6-13)24(22,23)20(4)12-18(21)19-16-10-14(2)9-15(3)11-16/h5-11H,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUWZMOGMNNUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.